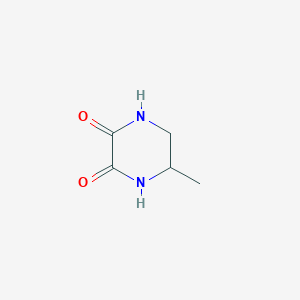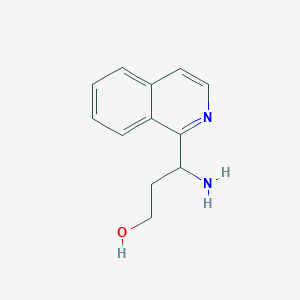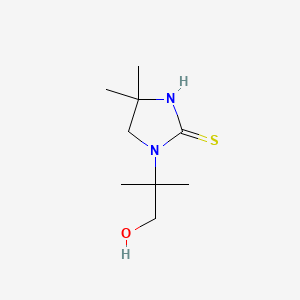
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- is an organic compound belonging to the class of imidazolidinethiones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- typically involves the reaction of 1,1-dimethyl-2-hydroxyethylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the imidazolidinethione ring.
Industrial Production Methods
In industrial settings, the production of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted imidazolidinethione derivatives.
Applications De Recherche Scientifique
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinethione: Lacks the 1-(1,1-dimethyl-2-hydroxyethyl) and 4,4-dimethyl substituents.
1,3-Dimethyl-2-imidazolidinethione: Similar structure but with different substituents.
4,4-Dimethyl-2-imidazolidinethione: Lacks the 1-(1,1-dimethyl-2-hydroxyethyl) substituent.
Uniqueness
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- is unique due to the presence of both the 1-(1,1-dimethyl-2-hydroxyethyl) and 4,4-dimethyl substituents. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
63907-13-1 |
|---|---|
Formule moléculaire |
C9H18N2OS |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
1-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2OS/c1-8(2)5-11(7(13)10-8)9(3,4)6-12/h12H,5-6H2,1-4H3,(H,10,13) |
Clé InChI |
LIWRZJFRQMAMTG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(=S)N1)C(C)(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


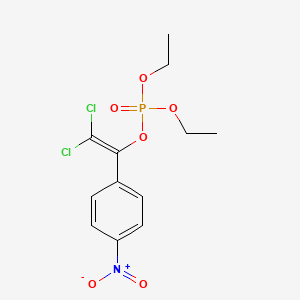
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)

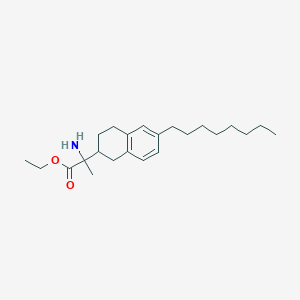
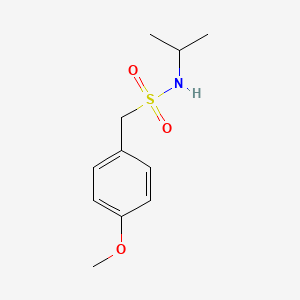
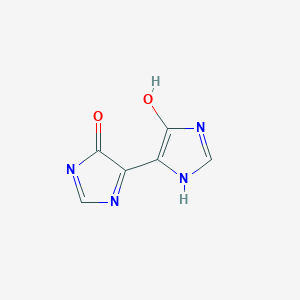
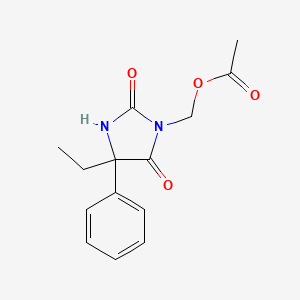
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)

